molecular formula C22H14N2O5S B11586201 Methyl 4-[3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Methyl 4-[3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No.: B11586201
M. Wt: 418.4 g/mol
InChI Key: VMTSFVXJYWBFND-UHFFFAOYSA-N
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Description

Methyl 4-[3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound that features a thiazole ring, a chromeno-pyrrol moiety, and a benzoate ester group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which is achieved through the cyclization of appropriate precursors under controlled conditions. The chromeno-pyrrol moiety is then synthesized through a series of condensation and cyclization reactions. Finally, the benzoate ester group is introduced via esterification reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or amino groups .

Scientific Research Applications

Methyl 4-[3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs with improved efficacy and reduced side effects.

    Industry: It is used in the development of new materials, such as polymers and coatings, with enhanced properties.

Mechanism of Action

The mechanism of action of Methyl 4-[3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The thiazole ring and chromeno-pyrrol moiety are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

    Bleomycin: An antineoplastic drug containing a thiazole ring.

    Tiazofurin: An antineoplastic drug with a thiazole ring.

Uniqueness

Methyl 4-[3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is unique due to its combination of structural features, including the thiazole ring, chromeno-pyrrol moiety, and benzoate ester group

Biological Activity

Methyl 4-[3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound belonging to the class of chromeno-pyrrole derivatives. Its intricate structure suggests potential for significant biological activities, which have been explored in various studies.

Structural Overview

The compound features:

  • Methyl ester group : Enhances solubility and bioavailability.
  • Thiazole ring : Known for various biological activities including antimicrobial and anticancer properties.
  • Tetrahydrochromene moiety : Contributes to the compound's unique pharmacological profile.

Biological Activities

Preliminary studies indicate that this compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • The compound has shown promising results against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated significant inhibition zones when tested against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential :
    • Research indicates that derivatives of similar structures exhibit cytotoxic effects on various cancer cell lines. The presence of the thiazole and pyrrole moieties may enhance this activity .
  • Anti-inflammatory Properties :
    • Some studies suggest that compounds with similar structures can modulate inflammatory pathways, indicating potential use in treating inflammatory diseases .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. This complexity allows for further modifications to enhance biological activity or create analogs with different properties.

Table 1: Comparison of Biological Activities

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Methyl 4-[3,9-dioxo...]Contains thiazole and chromeneAntimicrobial, AnticancerUnique combination enhances activity
5-hydroxychromoneHydroxy group on chromoneAntioxidantLacks thiazole ring
Chromenopyrrole derivativesSimilar core structureAnticancerVaries in substituents

Case Study: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of synthesized pyrrole derivatives related to Methyl 4-[3,9-dioxo...]. The results indicated that the introduction of specific functional groups significantly improved antibacterial activity against Micrococcus luteus and Pseudomonas aeruginosa .

Properties

Molecular Formula

C22H14N2O5S

Molecular Weight

418.4 g/mol

IUPAC Name

methyl 4-[3,9-dioxo-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C22H14N2O5S/c1-28-21(27)13-8-6-12(7-9-13)17-16-18(25)14-4-2-3-5-15(14)29-19(16)20(26)24(17)22-23-10-11-30-22/h2-11,17H,1H3

InChI Key

VMTSFVXJYWBFND-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=CC=CC=C5C3=O

Origin of Product

United States

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